3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Description
The compound 3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a multifaceted molecule that incorporates elements of azetidine and oxazolidine diones. This compound is of interest due to its potential biological activity and its role as a scaffold in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related azetidine-containing compounds has been explored in various studies. For instance, the synthesis of 3-fluoroazetidine amino acids as analogues to hydroxyazetidine, which are stable and not susceptible to aldol cleavage, has been described . Additionally, a versatile synthesis approach for 1,3-oxazolidine-2,4-diones starting from α-ketols and isocyanates has been reported, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of azetidine and oxazolidine derivatives has been a subject of interest due to their potential biological activities. For example, the structure of 3-fluoroazetidine has been studied for its ability to inhibit pancreatic cancer cell growth . The molecular structure of such compounds is crucial for their interaction with biological targets, and the presence of fluorine can significantly alter these interactions due to its electronegativity and size.
Chemical Reactions Analysis
Azetidine and oxazolidine derivatives are known to participate in various chemical reactions. The reactivity of azetidine-2,4-diones as elastase inhibitors has been investigated, showing that these compounds can acylate the active site serine of enzymes . Moreover, the reaction of 1,3-oxazolidine-2,4-diones with 3-amino-2H-azirines leading to ring enlargements and contractions has been studied, which could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine and oxazolidine derivatives are influenced by their functional groups and molecular structure. For instance, the stability of 3-fluoroazetidine amino acids above pH 8 has been noted, which is relevant for their potential therapeutic use . The presence of electron-withdrawing substituents, as seen in azetidine-2,4-diones, can affect the rate of enzyme acylation, indicating the importance of such groups in the chemical properties of these compounds .
Scientific Research Applications
Agricultural Fungicide Development
Famoxadone, structurally related to 3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, is a significant advancement in agricultural fungicides. Developed by DuPont under the name Famoxate, it effectively controls various plant pathogens, impacting crops like grapes, cereals, tomatoes, and potatoes. The discovery and synthesis of famoxadone, along with the exploration of oxazolidinone ring systems, underscore the potential of similar compounds in agricultural applications (Sternberg et al., 2001).
Synthetic Methodology and Applications
Advancements in the synthesis of 1,3-oxazolidine-2,4-diones, a category encompassing the chemical structure , have been reported. This involves novel approaches starting from α-ketols and isocyanates, leading to products like α-hydroxyamides with potential applications in various scientific fields (Merino et al., 2010).
Antibacterial Agent Development
Research into 7-azetidinylquinolones, sharing structural features with the compound , reveals significant antibacterial properties. The stereoisomers of these compounds show promising activity against various bacteria, indicating potential in developing new antibacterial agents (Frigola et al., 1995).
Pharmaceutical Synthesis Advances
Studies have focused on transforming potassium benzylpenicillinate into derivatives of 3-phenylacetamidoazetidine-2,4-dione, indicating the role of similar structures in pharmaceutical synthesis and the potential for developing new therapeutic agents (Kaura & Stoodley, 1988).
properties
IUPAC Name |
3-[[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c14-10-3-15-2-1-9(10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZFUAQSCQURKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=NC=C2)F)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione |
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